
2-Hydroxyethyl but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyethyl but-2-enoate is an α,β-unsaturated carboxylic ester. It is characterized by the presence of a hydroxyl group attached to the ethyl chain and a double bond between the second and third carbon atoms in the butenoate structure. This compound is part of the enoate ester family, which is known for its diverse chemical reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl but-2-enoate can be synthesized through the esterification of 2-hydroxyethanol with but-2-enoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants into the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is often conducted at elevated temperatures to accelerate the esterification process.
化学反応の分析
Types of Reactions
2-Hydroxyethyl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxoethyl but-2-enoate.
Reduction: The double bond in the butenoate structure can be reduced to form 2-hydroxyethyl butanoate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: 2-Oxoethyl but-2-enoate
Reduction: 2-Hydroxyethyl butanoate
Substitution: Halogenated derivatives of this compound
科学的研究の応用
2-Hydroxyethyl but-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, particularly in the production of hydrogel materials.
Biology: The compound is utilized in the development of drug delivery systems, especially in the formulation of contact lenses that release medication over time.
Medicine: Research into its potential as a precursor for bioactive compounds is ongoing, with applications in the synthesis of pharmaceuticals.
Industry: It is employed in the manufacture of adhesives, coatings, and sealants due to its reactive ester group.
作用機序
The mechanism of action of 2-Hydroxyethyl but-2-enoate involves its reactivity as an α,β-unsaturated ester. The double bond in the butenoate structure makes it susceptible to nucleophilic attack, leading to various chemical transformations. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules and its solubility in different solvents.
類似化合物との比較
2-Hydroxyethyl but-2-enoate can be compared with other similar compounds such as:
2-Hydroxyethyl methacrylate: Both compounds contain a hydroxyl group and an ester functional group, but 2-Hydroxyethyl methacrylate has a methyl group attached to the double bond, making it more hydrophobic.
2-Hydroxypropyl methacrylate: This compound has an additional methyl group on the propyl chain, which affects its polymerization properties and the physical characteristics of the resulting polymers.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of an α,β-unsaturated ester with the hydrophilicity of a hydroxyl group, making it versatile for various applications.
特性
CAS番号 |
21734-63-4 |
|---|---|
分子式 |
C6H10O3 |
分子量 |
130.14 g/mol |
IUPAC名 |
2-hydroxyethyl but-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-2-3-6(8)9-5-4-7/h2-3,7H,4-5H2,1H3 |
InChIキー |
UBYWYEGPDNYPHZ-UHFFFAOYSA-N |
正規SMILES |
CC=CC(=O)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



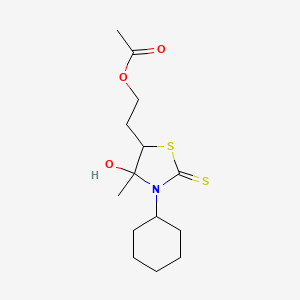
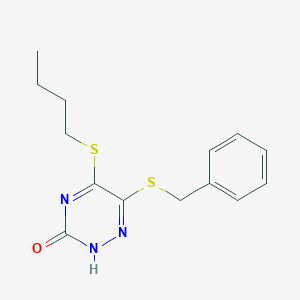
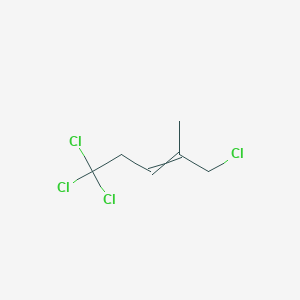
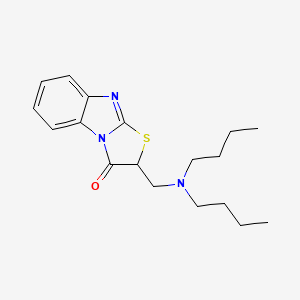
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)

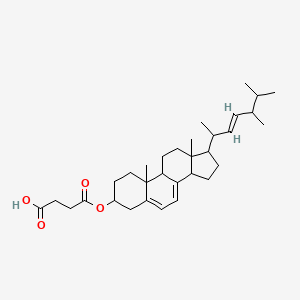
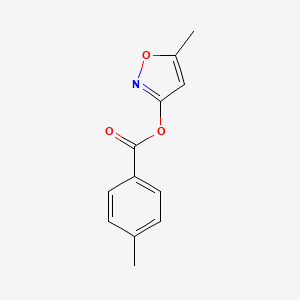
![[Ethoxy(dimethyl)silyl]methanethiol](/img/structure/B14705307.png)
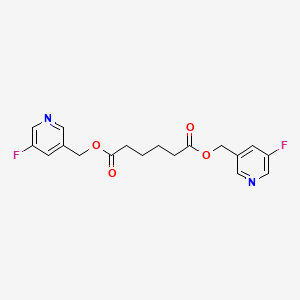
amino}benzoic acid](/img/structure/B14705315.png)


